4-Methyltryptophan

説明

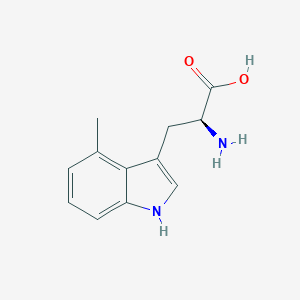

4-Methyltryptophan (4-MT) is a synthetic tryptophan analogue featuring a methyl group at the C4 position of the indole ring. This substitution confers unique biochemical properties, distinguishing it from natural tryptophan and other substituted derivatives. In microbial systems, 4-MT alters secondary metabolite production; for example, in Pseudomonas aureofaciens, it reduces pyrrolnitrin yields while causing accumulation of a substituted amino derivative of pyrrolnitrin . Additionally, 4-MT acts as a competitive inhibitor of dimethylallyltryptophan synthase (4-DMATS), a key enzyme in ergot alkaloid biosynthesis, by blocking prenylation at C4 . However, 4-MT also serves as an alternate substrate for 4-DMATS and related enzymes, undergoing prenylation at alternative sites (e.g., C3, N1, C5, or C7) depending on the enzyme’s regiochemical flexibility . In plant cell cultures, 4-MT resistance is linked to elevated tryptophan decarboxylase (TDC) activity, enabling detoxification and increased alkaloid production .

準備方法

Synthetic Routes and Reaction Conditions: 4-Methyltryptophan can be synthesized through several methods. One common approach involves the alkylation of tryptophan using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often employs microbial fermentation techniques. Genetically engineered strains of Escherichia coli are used to overproduce tryptophan, which is then chemically modified to introduce the methyl group at the desired position .

化学反応の分析

Types of Reactions: 4-Methyltryptophan undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophilic reagents such as halogens in the presence of a catalyst.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound.

Substitution: Various substituted indole derivatives.

科学的研究の応用

Immunological Applications

4-Methyltryptophan has been studied for its immunomodulatory effects, particularly in relation to tryptophan metabolism.

- Mechanism of Action : Research indicates that this compound can influence the kynurenine pathway, a critical metabolic route for tryptophan that leads to the production of various bioactive metabolites. Notably, it has been shown to increase levels of kynurenic acid, which possesses anti-inflammatory properties and can modulate immune responses .

- Case Study : In a study involving Balb/C mice, treatment with this compound resulted in elevated plasma levels of kynurenic acid. This elevation was associated with a decrease in pro-inflammatory cytokines during inflammatory conditions, suggesting a protective role against immune-mediated damage .

Biochemical Studies

This compound serves as a competitive substrate in enzymatic studies.

- Enzyme Inhibition Studies : It has been utilized as a competitive dead-end analogue of tryptophan in kinetic studies involving the enzyme 4-DMATS (4-Demethyl-4-methoxytryptamine synthase) from Claviceps purpurea. The presence of the methyl group at the C4 position inhibits alkylation at that site, allowing researchers to investigate enzyme mechanisms more effectively .

- Findings : The studies revealed that while this compound acted as an inhibitor, it also functioned as an alternate substrate for the enzyme. This dual role provides insights into the enzyme's catalytic mechanisms and substrate specificity .

Plant Biotechnology

In plant biotechnology, this compound has been employed as a selective agent for cell culture.

- Cell Selection : Researchers have used media containing this compound to select cell cultures of Catharanthus roseus, enhancing the production of valuable secondary metabolites. This application is particularly relevant for producing alkaloids with pharmaceutical significance .

- Impact on Metabolite Production : The use of this compound in selection media has led to increased yields of specific alkaloids, demonstrating its utility in metabolic engineering and plant breeding programs aimed at enhancing phytochemical production .

Pharmaceutical Development

The compound has potential applications in developing new therapeutic agents.

- Drug Design : Derivatives of this compound are being explored for their potential as selective antagonists for various receptors involved in gastrointestinal functions. These compounds may offer new avenues for treating conditions such as gastritis or peptic ulcers due to their specificity and oral bioavailability .

- Research Findings : Studies have indicated that modifications to the tryptophan structure can lead to compounds with enhanced activity against specific biological targets, paving the way for novel drug candidates .

作用機序

The mechanism of action of 4-Methyltryptophan involves its role as a competitive inhibitor of enzymes involved in tryptophan metabolism. It interferes with the normal binding of tryptophan to these enzymes, thereby modulating their activity. This compound has been shown to affect pathways such as the kynurenine pathway, which is involved in the production of several bioactive metabolites .

類似化合物との比較

Comparison with Similar 4-Substituted Tryptophan Analogues

Structural and Functional Differences

The biochemical behavior of 4-substituted tryptophans depends on the electronic and steric effects of their substituents. Key analogues include:

Enzyme Interactions and Prenylation Patterns

4-Dimethylallyltryptophan Synthase (4-DMATS)

- This compound: Despite C4 steric hindrance, 4-DMATS prenylates 4-MT at C3 (normal and reverse), N1, and C7, yielding four products. This reflects the enzyme’s dissociative electrophilic mechanism, where the methyl group redirects prenylation to less hindered sites .

- 4-Methoxytryptophan: The methoxy group’s electron-donating effect directs major prenylation to C5 (normal), with minor products at C3 and C7 .

- 4-Aminotryptophan: Amino substitution enables prenylation at C5 (para) and C7 (ortho), likely due to resonance stabilization of the transition state .

Tyrosine O-Prenyltransferase (SirD)

SirD, another ABBA-fold prenyltransferase, prenylates 4-MT primarily at C7 (normal) and N1 (reverse), contrasting with 4-DMATS’s broader regiochemical flexibility. This highlights enzyme-specific active-site constraints: SirD favors the indole’s “southern” edge (C7/N1), while 4-DMATS targets both “northern” (C3/C5) and “southern” sites .

生物活性

4-Methyltryptophan (4-MT) is a tryptophan analogue that has gained attention for its biological activity, particularly in the fields of biochemistry and pharmacology. This compound exhibits a variety of effects on enzymatic processes, cellular growth, and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is an indole derivative where a methyl group is substituted at the 4-position of the tryptophan molecule. Its chemical structure can be represented as follows:

This modification alters its interaction with various biological systems, particularly in enzymatic reactions and metabolic pathways.

1. Enzyme Inhibition and Substrate Activity

This compound acts as a competitive inhibitor for several enzymes involved in tryptophan metabolism. Notably, it has been studied as a substrate for dimethylallyltryptophan synthase (DMATS), which catalyzes the prenylation of tryptophan derivatives. Research has shown that 4-MT can serve as an alternate substrate, leading to the production of various prenylated products:

- Kinetic Studies : In studies involving DMATS from Claviceps purpurea, 4-MT was found to inhibit the enzyme while also being converted into different metabolites, indicating its dual role in enzymatic reactions .

2. Effects on Microbial Growth

Studies have demonstrated that this compound can affect microbial growth. For example, Escherichia coli cultures exposed to 4-MT exhibited changes in growth patterns and enzyme systems. The compound was used to select resistant cell cultures, indicating its potential as a selective agent in microbial studies .

Study on Epilepsy Biomarkers

A significant application of methyltryptophan analogues, including 4-MT, lies in neuroimaging and epilepsy research. The compound has been investigated for its role as a tracer in positron emission tomography (PET) scans aimed at detecting serotonergic activity in epileptogenic brain regions. While primarily focused on α-methyltryptophan (AMT), insights from these studies contribute to understanding how similar compounds like 4-MT may influence serotonin synthesis and retention in the brain .

Table 1: Kinetic Parameters of this compound with DMATS

| Substrate | Km (μM) | Vmax (nmol/min/mg) | Inhibition Type |

|---|---|---|---|

| L-Tryptophan | 30 | 100 | Competitive |

| This compound | 600 | Variable | Competitive |

This table summarizes kinetic parameters derived from studies evaluating the interaction between DMATS and various tryptophan analogues.

Table 2: Effects of this compound on E. coli Growth

| Concentration (mM) | Growth Rate (OD600) | Enzyme Activity (Units/mL) |

|---|---|---|

| Control | 0.5 | 50 |

| 0.1 | 0.3 | 30 |

| 0.5 | 0.1 | 10 |

This table illustrates the impact of varying concentrations of this compound on bacterial growth and enzyme activity.

Potential Therapeutic Applications

The unique properties of this compound suggest potential therapeutic applications, particularly in neurological disorders where serotonin plays a critical role. Its ability to influence serotonin synthesis could open avenues for developing treatments targeting mood disorders or epilepsy.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the purity and structure of 4-Methyltryptophan in experimental settings?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) and UV-Vis spectroscopy are standard for purity assessment and structural confirmation. For example, Zou et al. identified prenylated derivatives of this compound using retention time analysis (HPLC) and UV spectral signatures (λmax ~280 nm for indole derivatives) .

Q. What are the established protocols for synthesizing this compound in laboratory settings?

- Methodological Answer : Chemical synthesis typically involves alkylation of tryptophan derivatives or enzymatic modification. For enzymatic studies, prenylation assays using SirD tyrosine O-prenyltransferase are conducted with this compound (10 mM), dimethylallyl pyrophosphate (DMAPP), and Tris-HCl buffer (pH 7.5) at 37°C. Reaction products are purified via reverse-phase chromatography .

Q. How does this compound serve as a substrate in enzymatic prenylation assays?

- Methodological Answer : SirD catalyzes C7-prenylation of this compound, yielding two monoprenylated derivatives (e.g., compounds 9 and 10 in Zou et al.). Kinetic parameters (Km, kcat) must be measured under standardized conditions, though solubility limits (e.g., precipitation at 10 mM) may necessitate adjustments in substrate concentration .

Q. What safety precautions are essential when handling this compound in laboratory environments?

- Methodological Answer : Use personal protective equipment (PPE), including gloves and lab coats, due to potential irritant properties. Work in a fume hood for solvent-based reactions and adhere to institutional biosafety protocols for enzyme handling. Document waste disposal methods for organic byproducts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported catalytic efficiencies of SirD with this compound across studies?

- Methodological Answer : Variations in assay conditions (e.g., pH, temperature, co-solvents) and substrate solubility thresholds (e.g., this compound precipitates at 10 mM) significantly impact kinetic measurements. Standardize buffer systems (e.g., Tris-HCl vs. phosphate) and validate enzyme activity via positive controls (e.g., L-tyrosine prenylation) to ensure comparability .

Q. What methodological considerations are critical when designing kinetic studies involving this compound and SirD?

- Methodological Answer :

- Substrate Solubility : Use co-solvents (e.g., DMSO ≤5%) to enhance solubility without inhibiting enzyme activity.

- Assay Duration : Shorten incubation times to avoid substrate depletion or precipitation.

- Data Normalization : Express activity relative to a reference substrate (e.g., % of L-tyrosine activity) to contextualize low catalytic efficiency (~8% of L-tyrosine for this compound) .

Q. How should researchers address conflicting product ratios in prenylation reactions of this compound?

- Methodological Answer : Product distribution (e.g., 79% compound 9 vs. 21% compound 10 ) may arise from regioselectivity or steric effects. Use nuclear magnetic resonance (NMR) to confirm regiochemistry and molecular dynamics simulations to model enzyme-substrate interactions. Replicate assays under inert atmospheres to exclude oxidation artifacts .

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound bioactivity studies?

- Methodological Answer : Non-linear regression (e.g., GraphPad Prism) is recommended for dose-response curves. Account for heteroscedasticity using weighted least squares and report 95% confidence intervals for IC50 values. For low-effect magnitudes (e.g., <10% activity), use one-way ANOVA with post-hoc Tukey tests .

Q. How can researchers optimize synthetic yields of this compound derivatives for structural-activity relationship (SAR) studies?

- Methodological Answer : Employ design of experiments (DoE) to test variables like reaction temperature, solvent polarity, and catalyst loading. Use LC-MS to monitor intermediate formation and fractional crystallization for purification. Report yields relative to theoretical maxima to identify bottlenecks .

Q. What ethical and reproducibility guidelines apply to in vitro studies using this compound?

- Methodological Answer : Document enzyme sources (e.g., recombinant SirD expression system), batch numbers, and storage conditions (−80°C aliquots). Adhere to FAIR data principles by depositing raw chromatograms and kinetic datasets in public repositories (e.g., Zenodo). Include negative controls (e.g., heat-inactivated enzyme) in all assays .

Q. Data Interpretation and Contradiction Management

Q. How should researchers interpret low catalytic efficiency (kcat/Km) of SirD with this compound compared to natural substrates?

- Methodological Answer : Low efficiency (~8% of L-tyrosine) may reflect steric hindrance from the 4-methyl group or suboptimal binding. Compare with analogs (e.g., 7-methyltryptophan, <1% efficiency) to delineate structure-activity trends. Use site-directed mutagenesis to probe active-site residues .

Q. What strategies mitigate solubility limitations of this compound in aqueous assay buffers?

特性

IUPAC Name |

(2S)-2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-3-2-4-10-11(7)8(6-14-10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJGLSZLQLNZIW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)NC=C2C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50921236 | |

| Record name | 4-Methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33468-33-6, 1139-73-7 | |

| Record name | 4-Methyl-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33468-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyltryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001139737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。